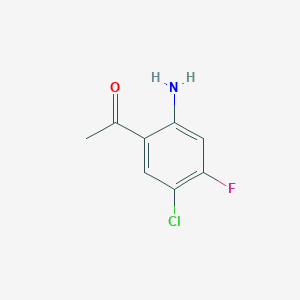

2'-Amino-5'-chloro-4'-fluoroacetophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

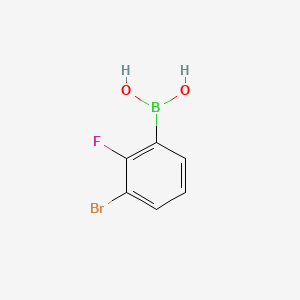

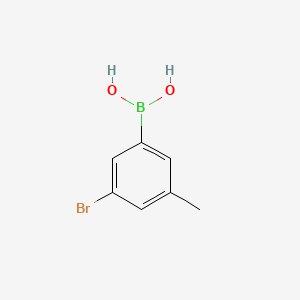

“2’-Amino-5’-chloro-4’-fluoroacetophenone” is a synthetic organic compound used in various fields of research and industry . It is a substituted derivative of benzophenone, where the hydrogen atom at the 2 position has been replaced by an amino group (-NH2) and the one at the 5 position replaced with a chlorine atom .

Synthesis Analysis

The synthesis of “2’-Amino-5’-chloro-4’-fluoroacetophenone” involves several steps. One method involves condensation with N-methyl-4-(methylthio)benzamidine . Another method involves a multi-step reaction with 2-acetyl-4-chloro-5-fluorophenyl trifluoromethanesulfonate .Molecular Structure Analysis

The molecular formula of “2’-Amino-5’-chloro-4’-fluoroacetophenone” is C8H7ClFNO . The InChI code is 1S/C8H7ClFNO/c1-4(12)5-2-6(9)7(10)3-8(5)11/h2-3H,11H2,1H3 .Chemical Reactions Analysis

“2’-Amino-5’-chloro-4’-fluoroacetophenone” can undergo various chemical reactions. For instance, it can yield 1-methyl-2-(4-methylthio)phenyl-4-(4-fluoro)phenylimidazole when condensed with N-methyl-4-(methylthio)benzamidine .Physical And Chemical Properties Analysis

The molecular weight of “2’-Amino-5’-chloro-4’-fluoroacetophenone” is 187.60 . It is a white to brown solid . The storage temperature is recommended to be at refrigerator temperature .Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Compounds

2'-Amino-5'-chloro-4'-fluoroacetophenone plays a role in the synthesis of various fluorinated compounds. For instance, it is used in the preparation of 5-Fluoro-2-hydroxyacetophenone, a process that involves esterification, Fries rearrangement, and fluorine diazotization (Zhao Xiang-kui, 2009). Additionally, it serves as a radiolabelling intermediate in the synthesis of benzodiazepine derivatives, demonstrating its utility in the creation of radiopharmaceuticals (Peter Johnströma, S. Stone-Elander, T. Duelfer, 1994).

Fluorescence Analysis

This compound is also significant in fluorescence analysis. It has been used as a reagent for locating 2-deoxy sugars on chromatograms and pherograms, offering potential for future application in characterization and assay of these sugars and their derivatives (E. Sawicki, C. R. Eengel, W. Elbert, K. Gerlach, 1968).

Development of Fluorescent Sensors

The compound is instrumental in the development of fluorescent sensors. For example, it has been used in the design of ratiometric Zn(2+) sensors, which employ a hybrid fluorescein and rhodamine fluorophore (S. Burdette, S. Lippard, 2002).

Synthesis of Schiff Bases and Complexes

2'-Amino-5'-chloro-4'-fluoroacetophenone contributes to the synthesis of Schiff bases and complexes. For instance, it has been used in the preparation of Pb(II) complexes with fluorinated Schiff bases derived from amino acids, indicating its role in the creation of novel metal complexes (H. Singh, S. Chauhan, H. Sachedva, 2010).

Creation of Benzodiazepine Derivatives

Additionally, it is pivotal in the creation of 1, 3-disubstituted-1,4-benzodiazepine derivatives. The compound's reactivity with chloroacetylchloride, for example, leads to the synthesis of various benzodiazepine derivatives (Satish M. Ghelani, Y. Naliapara, 2016).

Safety And Hazards

“2’-Amino-5’-chloro-4’-fluoroacetophenone” is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

1-(2-amino-5-chloro-4-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO/c1-4(12)5-2-6(9)7(10)3-8(5)11/h2-3H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGKWOITIUDBDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1N)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585309 |

Source

|

| Record name | 1-(2-Amino-5-chloro-4-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Amino-5'-chloro-4'-fluoroacetophenone | |

CAS RN |

937816-85-8 |

Source

|

| Record name | 1-(2-Amino-5-chloro-4-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.